molecular formula C11H16N4O3 B11794660 2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid

2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid

Cat. No.: B11794660
M. Wt: 252.27 g/mol
InChI Key: NABNIZXDQVTZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of anti-inflammatory agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid typically involves the reaction of 6-morpholinopyrimidine with methylamine and acetic acid. The process begins with the preparation of 6-morpholinopyrimidine, which is then reacted with methylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)phenol
  • 4-Amino-2,6-dimethoxypyrimidine
  • 2,4,5-Trichloropyrimidine derivatives

Uniqueness

2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid is unique due to its specific structural features, which confer distinct biological activities. Its morpholinopyrimidine core is a versatile scaffold that allows for various modifications, enhancing its potential as a therapeutic agent. Compared to similar compounds, it exhibits a higher affinity for certain molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

2-[methyl-(6-morpholin-4-ylpyrimidin-4-yl)amino]acetic acid

InChI

InChI=1S/C11H16N4O3/c1-14(7-11(16)17)9-6-10(13-8-12-9)15-2-4-18-5-3-15/h6,8H,2-5,7H2,1H3,(H,16,17)

InChI Key

NABNIZXDQVTZBO-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC=NC(=C1)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.